![molecular formula C9H13ClFNO B7897332 (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride](/img/structure/B7897332.png)
(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (S)-prefix. This compound is characterized by the presence of a fluoro group at the 2-position and a methoxy group at the 6-position on the phenyl ring, along with an ethanamine side chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 2-fluoro-6-methoxyphenol.
Formation of Intermediate: The phenol group is protected, and the fluoro group is activated for further reactions.
Introduction of Ethanamine Side Chain: The protected intermediate undergoes a reaction with an ethanamine derivative.
Deprotection and Purification: The protecting groups are removed, and the product is purified to obtain (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes:
Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Catalysts and Reagents: Efficient catalysts and reagents are used to speed up the reaction and reduce costs.
Purification Techniques: Industrial purification techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis and Structural Modifications
The synthesis of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride involves several chemical reactions that allow for the introduction of the fluoro and methoxy groups, which are crucial for enhancing the compound's biological activity. The incorporation of fluorine has been shown to improve lipophilicity and metabolic stability, making it a valuable modification in drug design .
1.2 Receptor Interaction Studies
Research indicates that compounds with similar structures exhibit significant interactions with various receptors, particularly the κ-opioid receptor (KOP). The introduction of a fluoro substituent at the 2-position of phenethylamines has been linked to increased affinity and selectivity for KOP receptors. For instance, studies have demonstrated that modifications leading to fluorination can enhance agonist potency and selectivity, suggesting a promising avenue for developing analgesics with reduced side effects .
Pharmacological Applications
2.1 Analgesic Properties
Compounds derived from this compound have shown potential as analgesics. For example, diphenethylamines featuring similar structural motifs have been evaluated for their antinociceptive effects in animal models. These studies suggest that such compounds can provide pain relief without the common adverse effects associated with traditional opioids .
2.2 Anticancer Activity
Emerging research has also explored the anticancer properties of fluorinated phenethylamines. The compound's ability to inhibit topoisomerase II (topoII), an enzyme critical for DNA replication and cell division, highlights its potential as an anticancer agent. Preliminary studies have indicated that certain derivatives exhibit promising IC50 values against cancer cell lines, warranting further investigation into their therapeutic efficacy .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed and may cause severe skin burns and eye damage. These safety concerns necessitate careful handling and further studies to establish safe dosage levels for potential therapeutic use .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
2-fluoro-6-methoxyphenylmethanamine: A structurally similar compound without the ethanamine side chain.
2-fluoro-6-methoxyphenol: The starting material for the synthesis of the compound.
Uniqueness
(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both fluoro and methoxy groups, which can influence its reactivity and interactions with biological targets.
Biological Activity
(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral compound with the molecular formula C₉H₁₃ClFNO and a molecular weight of approximately 205.66 g/mol. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain, which contributes to its unique chemical properties and biological activities. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly in relation to its potential interactions with neurotransmitter systems.
Interaction with Neurotransmitter Systems
Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin receptors. Studies have shown that this compound can influence biochemical pathways associated with neurological disorders, suggesting potential therapeutic applications.
Binding Affinity Studies
Binding affinity studies have highlighted the compound's capability to modulate serotonin receptor activity. The presence of the fluorine atom and methoxy group appears to enhance its selectivity and efficacy in binding to these receptors. This specificity is crucial for understanding its pharmacological profile and potential applications in treating conditions such as depression and anxiety.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound reveals that variations in the molecular structure can significantly influence biological activity. For instance, the stereochemistry of the compound plays a critical role in its pharmacological effects. The following table summarizes some related compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-1-(2-fluoro-6-methoxyphenyl)ethanamine | Enantiomer of (S)-1-(2-fluoro-6-methoxyphenyl) | Different pharmacological effects due to stereochemistry |
1-(2-fluoro-4-methoxyphenyl)ethanamine | Similar amine structure but different methoxy position | Potentially different receptor interactions |
1-(2-fluorophenyl)ethanamine | Lacks methoxy group, simpler structure | May exhibit different biological activity |
Neurological Applications
Recent studies have explored the use of this compound as a lead compound for developing medications targeting neurological disorders. For example, research published in Medicinal Chemistry Perspectives indicates that compounds similar to (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine exhibit significant neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
While primarily studied for its neurological applications, preliminary investigations into the antimicrobial properties of this compound suggest it may also possess antibacterial and antifungal activities. A study assessing various monomeric alkaloids indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . Although specific data on this compound is limited, the structural similarities with known antimicrobial agents warrant further investigation into its potential as an antimicrobial agent.
Properties
IUPAC Name |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEBCSDHRYRUIN-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1F)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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